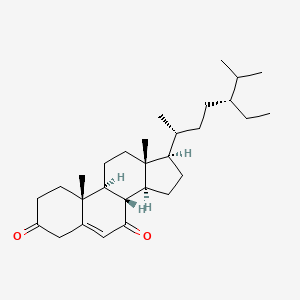

Stigmast-5-ene-3,7-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H46O2 |

|---|---|

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |

InChI |

InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,23-25,27H,7-16H2,1-6H3/t19-,20-,23-,24+,25+,27+,28+,29-/m1/s1 |

InChI Key |

REJPMTZFOIEIOY-AOSYPBHNSA-N |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC(=O)C4)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(=O)C4)C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Isolation of Stigmast-5-ene-3,7-dione from Penianthus longifolius: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Stigmast-5-ene-3,7-dione, a naturally occurring steroid, from the plant Penianthus longifolius. This document outlines a detailed, plausible experimental protocol, summarizes key quantitative data, and presents visualizations to aid in understanding the experimental workflow.

Introduction

Penianthus longifolius Miers, a member of the Menispermaceae family, is a plant known to produce a variety of secondary metabolites. Among these, this compound has been identified as one of the chemical constituents isolated from its roots, leaves, and twigs[1][2]. Steroidal compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities. This guide details a proposed methodology for the isolation of this compound, based on established techniques for the separation of plant steroids, to facilitate further research and drug discovery efforts.

Experimental Protocols

The following is a detailed, hypothetical protocol for the isolation and characterization of this compound from Penianthus longifolius.

Plant Material Collection and Preparation

-

Collection: The roots, leaves, and twigs of Penianthus longifolius are collected.

-

Drying: The plant material is air-dried in the shade for a period of two to three weeks until a constant weight is achieved.

-

Grinding: The dried plant material is ground into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to sequential solvent extraction, starting with a nonpolar solvent and progressing to more polar solvents. A typical sequence would be n-hexane, followed by dichloromethane (DCM), and then methanol (MeOH).

-

Procedure: The powdered material is macerated with n-hexane for 72 hours at room temperature with occasional shaking. The extract is filtered, and the process is repeated three times. The marc is then air-dried and subsequently extracted with DCM and then MeOH using the same procedure.

-

Concentration: The respective extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

Chromatographic Separation and Purification

-

Column Chromatography: The DCM crude extract, being of intermediate polarity where steroids are often found, is subjected to column chromatography over silica gel (70-230 mesh).

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection: Fractions of 50-100 mL are collected and monitored by Thin Layer Chromatography (TLC).

-

TLC Analysis: TLC is performed on silica gel 60 F254 plates. The plates are developed in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualized by spraying with a solution of vanillin-sulfuric acid followed by heating.

-

Fraction Pooling: Fractions with similar TLC profiles are pooled together.

-

Purification: The pooled fraction suspected to contain this compound is further purified by repeated column chromatography or by preparative TLC to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is determined using spectroscopic methods.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined by mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to determine the chemical structure of the compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₉H₄₆O₂ |

| Molecular Weight | 426.7 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.16 (1H, s, H-6) |

| ¹³C NMR (CDCl₃, 100.6 MHz) δ (ppm) | 199.35 (C-3), 160.84 (C-5), 125.52 (C-6), 202.06 (C-7) |

Note: The NMR data provided is for a closely related compound, Stigmasta-5-en-3,7-dion-22,23-diol, and is presented here as a reference for the expected chemical shifts of the core structure.[3]

Table 2: Bioactivity Data for Stigmasterol Derivatives

| Compound | Bioactivity | Cell Line | IC₅₀/EC₅₀ |

| Stigmasta-5,22-dien-3,7-dione | Immunomodulatory | Whole blood | 15.6 ± 2.1 µM[3] |

| Stigmast-5-en-3-ol | Antiproliferative | HL-60 | 37.82 µg/ml[4] |

| Stigmast-5-en-3-ol | Antiproliferative | MCF-7 | 45.17 µg/ml[4] |

| 5,6-Epoxystigmast-22-en-3β-ol | Cytotoxic | MCF-7 | 21.92 µM[3] |

| Stigmast-5-ene-3β,22,23-triol | Cytotoxic | MCF-7 | 22.94 µM[3] |

| Stigmastane-3β,5,6,22,23-pentol | Cytotoxic | HCC70 | 16.82 µM[3] |

Visualization

The following diagram illustrates the general workflow for the isolation of this compound from Penianthus longifolius.

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide provides a framework for the isolation and characterization of this compound from Penianthus longifolius. The detailed experimental protocol, though based on established methodologies, offers a solid starting point for researchers. The provided data and visualization serve as valuable resources for understanding the properties of this compound and the process of its isolation. Further research is warranted to fully elucidate the bioactivity of this compound and its potential therapeutic applications.

References

- 1. Research Portal [openresearch.surrey.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Stigmast-5-ene-3,7-dione and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmast-5-ene-3,7-dione is a naturally occurring phytosterol found in various plant species. While the parent compound has demonstrated limited biological activity in initial screenings, its derivatives are emerging as compounds of interest, particularly in the realm of anticancer research. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its synthesized derivatives, with a focus on their cytotoxic and potential anti-inflammatory effects. This document details quantitative biological data, experimental methodologies, and plausible signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Cytotoxic Activity

Initial screening of this compound against the National Cancer Institute's (NCI) 60 human cancer cell line panel revealed no significant growth inhibition at a concentration of 10 μM. However, recent studies have focused on the synthesis and evaluation of derivatives of related stigmasterols, revealing that structural modifications can significantly enhance cytotoxic potential.

A key derivative, Stigmasta-5,22-dien-3,7-dione , has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. The half-maximal effective concentration (EC50) values for this derivative are summarized in the table below.

Table 1: Cytotoxicity of Stigmasta-5,22-dien-3,7-dione

| Cell Line | Cancer Type | EC50 (µM)[1][2][3] |

| MCF-7 | Breast Adenocarcinoma | > 250 |

| HCC70 | Triple-Negative Breast Cancer | > 250 |

| MCF-12A | Non-tumorigenic Breast Epithelial | > 250 |

Note: While the EC50 values were above the tested concentrations for these specific cell lines, other synthesized stigmasterol derivatives in the same study demonstrated significant cytotoxicity, with EC50 values as low as 16.82 µM against HCC70 cells, highlighting the potential for discovering potent anticancer agents through further derivatization.[1][2][3]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its derivatives is an area of growing interest. Stigmasta-5,22-dien-3,7-dione has been shown to exhibit moderate inhibitory activity on the oxidative burst in whole blood, with a half-maximal inhibitory concentration (IC50) of 15.6 ± 2.1 µM, which is comparable to the control, ibuprofen (IC50 = 12.1 µM)[1]. This finding suggests a potential role for these compounds in modulating inflammatory responses.

Further investigation into the anti-inflammatory effects of these compounds is warranted, particularly utilizing assays that measure key inflammatory mediators.

Experimental Protocols

Synthesis of Stigmasta-5,22-dien-3,7-dione

Disclaimer: This is a generalized synthetic scheme. The actual synthesis would require optimization of reaction conditions and purification steps.

Cytotoxicity Assessment: Resazurin Assay

The cytotoxic activity of Stigmasta-5,22-dien-3,7-dione was determined using the resazurin assay.[1][2][3] This fluorometric assay measures the metabolic activity of viable cells.

Principle: Resazurin (a non-fluorescent blue dye) is reduced to the highly fluorescent pink resorufin by mitochondrial reductases in viable cells. The fluorescence intensity is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Stigmasta-5,22-dien-3,7-dione) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[4][5][6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Anti-inflammatory Assessment: Nitric Oxide Production Assay

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[7][8][9]

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[7][10]

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways

While direct evidence for the specific signaling pathways modulated by this compound and its derivatives is currently limited, the known mechanisms of action of other steroidal compounds and their derivatives suggest potential involvement of key cellular signaling cascades in their cytotoxic and anti-inflammatory effects.

Potential Cytotoxicity Pathway: PI3K/Akt Signaling

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some steroidal compounds have been shown to induce apoptosis by inhibiting the PI3K/Akt pathway.

Caption: Plausible inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Potential Anti-inflammatory Pathway: NF-κB Signaling

The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, NF-κB translocates to the nucleus and induces the expression of genes encoding inflammatory mediators such as iNOS (which produces nitric oxide). Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

References

- 1. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. purerims.smu.ac.za [purerims.smu.ac.za]

- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. biotium.com [biotium.com]

- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thaiscience.info [thaiscience.info]

- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Stigmast-5-ene-3,7-dione: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmast-5-ene-3,7-dione, a member of the stigmastane class of phytosteroids, and its derivatives are emerging as compounds of interest in therapeutic research. While direct studies on this compound are limited, research on closely related analogues, particularly Stigmasta-5,22-dien-3,7-dione, reveals potential applications in oncology and immunology. This technical guide synthesizes the available preclinical data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways to provide a comprehensive overview for researchers and drug development professionals. The data suggests that modifications of the stigmasterol backbone can yield derivatives with enhanced bioactivities, warranting further investigation into the therapeutic potential of this compound and its related compounds.

Introduction

Phytosterols, plant-derived steroids, have long been recognized for their diverse pharmacological activities. Stigmasterol, a common phytosterol, has demonstrated a wide range of effects, including anti-inflammatory, anti-diabetic, neuroprotective, and anticancer properties.[1][2] Chemical modifications of the stigmasterol structure can lead to the generation of novel derivatives with potentially enhanced or altered biological activities.[1][3] this compound represents one such derivative. This document focuses on the available scientific literature concerning this compound and its closely related analogues to elucidate their potential therapeutic applications.

Potential Therapeutic Applications

Based on preclinical studies of its derivatives, this compound may possess therapeutic potential in the following areas:

-

Oncology: A derivative, Stigmasta-5,22-dien-3,7-dione, has been synthesized and evaluated for its cytotoxic effects.[1][3] While this specific derivative did not show significant cytotoxicity against the tested breast cancer cell lines (MCF-7 and HCC70) with EC50 values greater than 250 µM, other synthesized stigmasterol derivatives in the same study demonstrated improved cytotoxic activity compared to the parent compound, stigmasterol.[1][3] For instance, 5,6-Epoxystigmast-22-en-3β-ol and stigmast-5-ene-3β,22,23-triol displayed EC50 values of 21.92 and 22.94 µM, respectively, against MCF-7 cells.[1][3] This suggests that the stigmastane backbone is a viable scaffold for the development of novel anticancer agents. The related compound, stigmast-5-en-3-ol, has been shown to induce apoptosis in human leukemia (HL-60) and breast cancer (MCF-7) cells.[4]

-

Immunomodulation: Stigmasta-5,22-dien-3,7-dione has been shown to possess moderate immunomodulatory activity.[1] Specifically, it exhibited inhibitory effects on the oxidative burst in whole blood with an IC50 value of 15.6 ± 2.1 µM, which is comparable to the control, ibuprofen (IC50 = 12.1 µM).[1] This suggests a potential role for stigmastane dione derivatives in modulating inflammatory responses.

-

Anti-inflammatory and Anti-neuroinflammatory Effects: Other stigmastane derivatives have demonstrated anti-inflammatory and anti-neuroinflammatory properties.[5][6] For example, certain polyhydric stigmastane-type steroids have been shown to exert anti-neuroinflammatory effects in BV-2 microglia cells by inhibiting the PI3K/AKT and p38 MAPK pathways and blocking the degradation of IκB.[5] This points to the potential of the stigmastane scaffold in developing treatments for neuroinflammatory conditions.

Quantitative Data

The following table summarizes the available quantitative data for Stigmasta-5,22-dien-3,7-dione and other relevant stigmasterol derivatives from the study by Dube et al. (2023).[1][3]

| Compound | Assay | Cell Line/System | Result | Reference |

| Stigmasta-5,22-dien-3,7-dione | Immunomodulatory (Oxidative Burst Inhibition) | Whole Blood | IC50: 15.6 ± 2.1 µM | [1] |

| Stigmasta-5,22-dien-3,7-dione | Cytotoxicity | MCF-7, HCC70, MCF-12A | EC50 > 250 µM | [1][3] |

| Stigmasta-5-en-3,7-dion-22,23-diol | Cytotoxicity | MCF-7, HCC70, MCF-12A | Not explicitly stated, but part of a series with varying activities. | [1][3] |

| 5,6-Epoxystigmast-22-en-3β-ol | Cytotoxicity | MCF-7 | EC50: 21.92 µM | [1][3] |

| Stigmast-5-ene-3β,22,23-triol | Cytotoxicity | MCF-7 | EC50: 22.94 µM | [1][3] |

| Stigmastane-3β,5,6,22,23-pentol | Cytotoxicity | HCC70 | EC50: 16.82 µM | [1][3] |

| Stigmasterol (Parent Compound) | Cytotoxicity | MCF-7, HCC70, MCF-12A | EC50 > 250 µM | [1][3] |

Experimental Protocols

Synthesis of Stigmasta-5,22-dien-3,7-dione

The synthesis of Stigmasta-5,22-dien-3,7-dione is achieved through the oxidation of stigmasterol.[1]

-

Starting Material: Stigmasterol

-

Reagents: Jones reagent (chromium trioxide in sulfuric acid and acetone).

-

Procedure:

-

Stigmasterol is dissolved in acetone.

-

Jones reagent is added dropwise to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The excess oxidant is quenched with isopropanol.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

-

Synthesis of Stigmasta-5,22-dien-3,7-dione.

Cytotoxicity Assay (Resazurin Assay)

The cytotoxic activity of the synthesized compounds was evaluated using the resazurin assay.[1][3]

-

Cell Lines: MCF-7 (hormone receptor-positive breast cancer), HCC70 (triple-negative breast cancer), and MCF-12A (non-tumorigenic mammary epithelial).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

Resazurin solution is added to each well, and the plates are incubated for a further 2-4 hours.

-

The fluorescence is measured using a microplate reader (excitation ~560 nm, emission ~590 nm).

-

The EC50 values are calculated from the dose-response curves.

-

Cytotoxicity assay workflow.

Immunomodulatory Assay (Oxidative Burst Assay)

The immunomodulatory potential was assessed by measuring the inhibition of the oxidative burst in whole blood.[1]

-

System: Human whole blood.

-

Stimulant: Phorbol 12-myristate 13-acetate (PMA).

-

Probe: Luminol.

-

Procedure:

-

Diluted whole blood is incubated with the test compound.

-

Luminol is added, followed by PMA to stimulate the oxidative burst.

-

Chemiluminescence is measured over time using a luminometer.

-

The IC50 values are determined from the inhibition curves.

-

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, studies on related stigmastane derivatives and the parent compound, stigmasterol, provide insights into potential mechanisms of action.

Potential Anti-inflammatory and Anti-neuroinflammatory Pathways

Stigmastane derivatives have been shown to exert anti-inflammatory and anti-neuroinflammatory effects through the modulation of key signaling pathways.[5]

-

NF-κB Pathway: Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory compounds. This can occur through the prevention of IκB degradation, which retains NF-κB in the cytoplasm and prevents its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK, is crucial in the inflammatory response. Inhibition of this pathway can reduce the production of inflammatory cytokines.

-

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is involved in cell survival and inflammation. Its inhibition can contribute to anti-inflammatory effects.

References

- 1. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Effects of Stigmastane-Type Steroids on Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the in vitro cytotoxic effects of stigmastane-type steroids, with a focus on derivatives of stigmasterol. Direct research on the cytotoxic properties of "Stigmast-5-ene-3,7-dione" is limited. Therefore, this document synthesizes available data on structurally related compounds to provide a comprehensive overview for research and development purposes.

Introduction

Stigmasterol and its derivatives, a class of phytosterols, have garnered significant interest in oncological research due to their potential as anticancer agents. These naturally occurring compounds have been shown to exhibit cytotoxic and apoptotic effects against various cancer cell lines. This guide provides a technical summary of the available in vitro data on the cytotoxic effects of "this compound" and its closely related structural analogs. The information presented herein is intended to support further investigation into the therapeutic potential of this class of steroids.

Cytotoxicity of Stigmastane Derivatives

While data on "this compound" is sparse, studies on its structural analogs provide valuable insights into the potential anticancer activities of this compound family. The following tables summarize the cytotoxic effects of various stigmastane derivatives on different cancer cell lines.

Table 1: Cytotoxicity of Stigmasterol Derivatives Against Breast Cancer Cell Lines

| Compound | Cell Line | Assay | Metric | Value |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Hormone Receptor-Positive Breast Cancer) | Resazurin Assay | EC50 | 21.92 µM[1] |

| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Hormone Receptor-Positive Breast Cancer) | Resazurin Assay | EC50 | 22.94 µM[1] |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Triple-Negative Breast Cancer) | Resazurin Assay | EC50 | 16.82 µM[1] |

| Stigmast-5-en-3-ol | MCF-7 (Hormone Receptor-Positive Breast Cancer) | Not Specified | IC50 | 45.17 µg/ml[2] |

Table 2: Cytotoxicity of Stigmasterol and Related Compounds Against Other Cancer Cell Lines

| Compound | Cell Line | Assay | Metric | Value |

| Stigmast-5-en-3-ol | HL-60 (Leukemia) | Not Specified | IC50 | 37.82 µg/ml[2] |

| Stigmasta-5,22-dien-3,7-dione | Whole Blood (Oxidative Burst) | Not Specified | IC50 | 15.6 ± 2.1 µM |

It is important to note that one study reported that stigmast-5-en-3β-ol-7-one, a compound structurally very similar to the topic compound, exhibited no significant cytotoxic activity.

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the cytotoxic effects of stigmastane derivatives.

Cell Culture and Maintenance

-

Cell Lines: Human breast adenocarcinoma (MCF-7), triple-negative breast cancer (HCC70), and human promyelocytic leukemia (HL-60) cells are commonly used.

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2.

Cytotoxicity Assays

A crucial method for determining the cytotoxic effects of compounds is the Resazurin Assay .

-

Principle: This colorimetric assay is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells. The intensity of the fluorescence is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Resazurin Addition: Following incubation, a solution of resazurin is added to each well.

-

Incubation with Resazurin: The plates are incubated for a further 2-4 hours to allow for the conversion of resazurin to resorufin.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

-

Caption: Workflow for the Resazurin Cytotoxicity Assay.

Mechanism of Action: Apoptosis Induction

Studies on stigmast-5-en-3-ol suggest that stigmastane-type steroids may exert their cytotoxic effects through the induction of apoptosis, primarily via the mitochondria-mediated (intrinsic) pathway.

Key Events in Mitochondria-Mediated Apoptosis

-

Increased Expression of Pro-Apoptotic Proteins: Treatment with these compounds has been shown to upregulate the expression of Bax, a key pro-apoptotic protein.

-

Decreased Expression of Anti-Apoptotic Proteins: Concurrently, a decrease in the levels of anti-apoptotic proteins like Bcl-xL is observed.

-

Caspase Activation: The shift in the Bax/Bcl-xL ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3.

-

PARP Cleavage: Activated caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the final stages of apoptosis.

Caption: Proposed intrinsic apoptotic pathway for stigmastane steroids.

Conclusion and Future Directions

The available in vitro data, primarily from structural analogs, suggests that "this compound" and related stigmastane-type steroids warrant further investigation as potential anticancer therapeutic agents. Future research should focus on:

-

Direct Cytotoxicity Screening: Evaluating the cytotoxic effects of "this compound" against a broad panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms, including the specific signaling pathways involved in apoptosis induction.

-

In Vivo Efficacy: Assessing the anti-tumor activity of promising compounds in preclinical animal models.

This comprehensive approach will be crucial in determining the therapeutic potential of "this compound" and its derivatives in oncology.

References

- 1. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Immunomodulatory Properties of Stigmast-5-ene-3,7-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmast-5-ene-3,7-dione, a naturally occurring stigmastane-type steroid, has been identified as a component in various medicinal plants and is gaining attention for its potential immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, drawing parallels with structurally similar compounds to elucidate its probable mechanism of action. This document details its inhibitory effects on key inflammatory mediators, explores the potential signaling pathways involved, and provides standardized experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Natural products, particularly steroids, have historically been a rich source of anti-inflammatory drugs. Stigmastane steroids, a class of phytosteroids, are increasingly being investigated for their diverse pharmacological activities. This compound is a stigmastane steroid that has been isolated from several plant species, notably from the Menispermaceae family. Preliminary studies on plant extracts containing this compound have suggested potential anti-inflammatory and anti-neuroinflammatory effects. This guide aims to consolidate the available scientific information on this compound and provide a technical framework for its further investigation.

Anti-inflammatory and Immunomodulatory Activity

Direct quantitative data on the immunomodulatory activity of this compound is limited in publicly available literature. However, studies on plant extracts containing this compound and on structurally related molecules provide strong evidence for its potential as an anti-inflammatory agent.

One study investigating the anti-neuroinflammatory activity of compounds from Tinospora sagittata reported that this compound was among the compounds that were more potent in inhibiting nitric oxide (NO) production in a dose-dependent manner. Unfortunately, specific IC50 values for this compound were not provided in the accessible literature.

To infer its potential efficacy, we can examine the data for a closely related compound, stigmasta-3,5-dien-7-one . A study on this compound demonstrated significant inhibitory effects on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Quantitative Data on a Structurally Similar Compound: Stigmasta-3,5-dien-7-one

The following table summarizes the reported inhibitory activities of stigmasta-3,5-dien-7-one, providing a benchmark for the expected potency of this compound.

| Inflammatory Mediator | Cell Line | Stimulant | Method | Result |

| Nitric Oxide (NO) | Macrophages | LPS | Griess Assay | Significant reduction in NO production |

| Prostaglandin E2 (PGE2) | Macrophages | LPS | ELISA | Significant reduction in PGE2 production |

| Pro-inflammatory Cytokines | Macrophages | LPS | ELISA | Significant reduction in cytokine levels |

Note: Specific IC50 values for stigmasta-3,5-dien-7-one were not explicitly provided in the referenced abstract, but the effects were described as significant.

Proposed Mechanism of Action and Signaling Pathways

Based on the findings for the structurally similar stigmasta-3,5-dien-7-one and other stigmastane-type steroids, the immunomodulatory effects of this compound are likely mediated through the modulation of key inflammatory signaling pathways. The primary proposed mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound is hypothesized to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action would prevent the translocation of the active NF-κB dimer (p65/p50) into the nucleus, thereby downregulating the transcription of pro-inflammatory genes.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including p38 MAPK, are also crucial in the inflammatory response. The study on stigmasta-3,5-dien-7-one indicated a downregulation of phospho-p38 MAPK. It is plausible that this compound shares this mechanism.

Stigmast-5-ene-3,7-dione: A Review of Current Knowledge and Future Directions for Mechanistic Studies

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Stigmast-5-ene-3,7-dione is a naturally occurring stigmastane-type steroid isolated from various plant species. Despite its identification in multiple phytochemical studies, dedicated research into its mechanism of action remains conspicuously absent from the current scientific literature. This technical guide serves as a comprehensive overview of the existing, albeit limited, information on this compound and provides a forward-looking perspective on potential preliminary studies to elucidate its biological functions. By examining the activities of structurally related oxidized phytosterols and other stigmastane derivatives, we can hypothesize potential, yet unproven, avenues for investigation. This document aims to equip researchers, scientists, and drug development professionals with a foundational understanding and a structured approach to exploring the therapeutic potential of this compound.

Introduction

Phytosterols and their derivatives represent a vast and structurally diverse class of plant-derived compounds with a wide array of reported biological activities. Among these, the stigmastane-type steroids are of significant interest due to their structural similarity to cholesterol and endogenous steroid hormones, suggesting potential interactions with various physiological pathways. This compound has been identified as a constituent in a number of plant extracts; however, it has largely been overshadowed by other co-isolated compounds in subsequent biological evaluations. This guide addresses the current knowledge gap and proposes a systematic approach to uncovering the pharmacological profile of this compound.

Current State of Research on this compound

The available literature primarily documents the isolation and structural elucidation of this compound from various botanical sources. Information regarding its specific biological activity or mechanism of action is scarce.

Isolation of this compound

This compound has been isolated from several plant species, often as a minor component of the total extract. The table below summarizes some of the reported sources.

| Plant Source | Family | Plant Part | Reference |

| Penianthus longifolius | Menispermaceae | Roots, leaves, and twigs | [1][2][3] |

| Rhodocodon species | Asparagaceae | Not specified | [4] |

| Tinospora sagittata | Menispermaceae | Not specified | [5] |

| Penianthus camerounensis | Menispermaceae | Not specified | [6] |

| Fusaea longifolia | Annonaceae | Roots | [7] |

Reported Biological Activity

Direct biological testing of isolated this compound is very limited. In one instance, related compounds isolated from Rhodocodon species were screened against the NCI60 cancer cell panel, where they showed no significant activity at a concentration of 10 μM[4]. This lack of potent cytotoxicity in a broad initial screen may have contributed to the limited follow-up investigation into its specific mechanisms.

Inferences from Structurally Related Compounds

Given the paucity of data on this compound, examining the biological effects of structurally similar oxidized phytosterols and stigmastane derivatives can provide valuable insights into its potential activities.

Cytotoxic and Apoptotic Effects

Oxidized derivatives of stigmasterol have demonstrated cytotoxic properties. For example, stigmasta-5,22-diene-3β,7β-diol and other oxidized forms have been shown to induce apoptosis in the U937 human monocytic cell line[6]. Furthermore, synthetic stigmasterol derivatives have displayed improved cytotoxicity against breast cancer cell lines (MCF-7 and HCC70) compared to the parent compound[1][2][3]. The presence of ketone groups at the 3 and 7 positions in this compound suggests that it may share some of these cytotoxic or pro-apoptotic properties.

Anti-inflammatory and Anti-neuroinflammatory Activity

Polyhydric stigmastane-type steroids isolated from Vernonia amygdalina have been reported to exhibit significant anti-neuroinflammatory effects in BV-2 microglia cells[8][9][10][11][12]. These effects were mediated through the inhibition of pathways such as PI3K/AKT, p38 MAPK, and the suppression of IκB degradation, which is a key step in the activation of the pro-inflammatory NF-κB pathway[8][9][10][11][12]. The oxidized nature of this compound makes it a candidate for investigation into similar anti-inflammatory mechanisms.

The table below summarizes the activities of some structurally related stigmastane derivatives.

| Compound Class | Specific Examples | Reported Biological Activity | Potential Implication for this compound |

| Oxidized Stigmasterol Derivatives | Stigmasta-5,22-diene-3β,7β-diol | Cytotoxicity and apoptosis induction in U937 cells[6]. | Potential for cytotoxic and pro-apoptotic effects. |

| Synthetic Stigmasterol Derivatives | 5,6-Epoxystigmast-22-en-3β-ol | Improved cytotoxicity against MCF-7 breast cancer cells (EC50: 21.92 µM)[1][2][3]. | The oxidized stigmastane backbone may confer anticancer properties. |

| Polyhydric Stigmastane-type Steroids | Vernonin M-T (from Vernonia amygdalina) | Anti-neuroinflammatory effects via inhibition of PI3K/AKT and p38 MAPK pathways and suppression of NF-κB activation[8][9][10][11][12]. | Potential for anti-inflammatory or immunomodulatory activity. |

| Stigmastane Glycosides | Vernoguinoside A | Antibacterial and antifungal activities[13][14]. | Possibility of antimicrobial properties. |

Proposed Experimental Protocols for Preliminary Mechanistic Studies

For researchers interested in investigating the mechanism of action of this compound, a structured, multi-tiered approach is recommended. The following outlines a hypothetical experimental workflow.

Tier 1: Initial Viability and Cytotoxicity Screening

-

Objective: To determine the effect of this compound on the viability of various cell lines.

-

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung, and HL-60 for leukemia) and a non-cancerous control cell line (e.g., HEK293 or MCF-10A).

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assays.

-

Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Cell viability is measured spectrophotometrically.

-

Data Analysis: Calculation of IC50 (half-maximal inhibitory concentration) values for each cell line and time point.

-

Tier 2: Apoptosis and Cell Cycle Analysis

-

Objective: If cytotoxicity is observed, to determine if it is mediated by apoptosis and/or cell cycle arrest.

-

Methodology:

-

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis: PI staining of fixed cells followed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Procedure: Cells are treated with this compound at concentrations around the IC50 value for 24 or 48 hours before analysis.

-

Tier 3: Preliminary Anti-inflammatory Screening

-

Objective: To assess the potential anti-inflammatory properties of the compound.

-

Methodology:

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1).

-

Assay: Measurement of nitric oxide (NO) production using the Griess reagent assay.

-

Procedure: Cells are pre-treated with various concentrations of this compound and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The concentration of nitrite in the culture supernatant is measured as an indicator of NO production.

-

Data Analysis: Determination of the ability of the compound to inhibit LPS-induced NO production.

-

Visualizing a Potential Research Workflow

The following diagrams illustrate a logical workflow for the preliminary investigation of this compound's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological effects of oxidized phytosterols: a review of the current knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phytosterol oxidation products (POP) in foods with added phytosterols and estimation of their daily intake: A literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Polyhydric Stigmastane-Type Steroids Derivative from <i>Vernonia amygdalina</i> and Their Anti-Neuroinflammatory Activity - ProQuest [proquest.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. keio.elsevierpure.com [keio.elsevierpure.com]

- 14. keio.elsevierpure.com [keio.elsevierpure.com]

Stigmast-5-ene-3,7-dione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmast-5-ene-3,7-dione is a naturally occurring steroidal dione that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. It details its physicochemical properties and explores its known biological effects, including its cytotoxic and anti-inflammatory activities. This document aims to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this and related steroidal compounds.

Discovery and History

This compound has been identified as a natural product in a limited number of plant species. Its initial discovery in the scientific literature points to its isolation from the medicinal plant Penianthus longifolius[1]. Further research has also confirmed its presence in Serratula tinctoria. While a detailed historical account of its discovery is not extensively documented, its identification is part of the broader scientific effort to isolate and characterize bioactive steroids from natural sources. The history of this compound is intrinsically linked to the study of phytosteroids and their derivatives, a field that has yielded numerous compounds with significant pharmacological properties.

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively available in the public domain. However, data for the closely related analogue, Stigmasta-5,22-dien-3,7-dione, which differs only by the presence of a double bond in the side chain, provides valuable insights into its expected properties.

| Property | Value (for Stigmasta-5,22-dien-3,7-dione) | Reference |

| Molecular Formula | C₂₉H₄₄O₂ | [2] |

| Molecular Weight | 424.66 g/mol | [2] |

| Appearance | Brown solid | [2] |

| Melting Point | 152-155 °C | [2] |

| Optical Rotation | [α]D²⁰.⁵ = -86.7° (c = 1.00, CHCl₃) | [2] |

Synthesis and Isolation

Chemical Synthesis

The primary route for the synthesis of this compound is through the allylic oxidation of the readily available plant sterol, stigmasterol. This transformation specifically targets the C-7 position of the steroidal backbone.

Experimental Protocol: Allylic Oxidation of Stigmasterol

This protocol is a generalized procedure based on established methods for the allylic oxidation of Δ⁵-steroids.

-

Materials: Stigmasterol, Chromium (VI) trioxide (CrO₃), Pyridine, Dichloromethane (CH₂Cl₂), Diethyl ether, Anhydrous sodium sulfate, Silica gel for column chromatography.

-

Procedure:

-

A solution of stigmasterol in dichloromethane is prepared in a round-bottom flask.

-

The flask is cooled in an ice bath.

-

A pre-formed complex of chromium trioxide and pyridine (Collins reagent) is slowly added to the stigmasterol solution with constant stirring. The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is filtered to remove chromium salts.

-

The filtrate is washed successively with dilute hydrochloric acid, sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

-

References

An In-depth Technical Guide to Stigmast-5-ene-3,7-dione: Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmast-5-ene-3,7-dione is a naturally occurring steroidal ketone belonging to the stigmastane class of phytosterols. Phytosterols and their derivatives are of significant interest to the scientific community due to their diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant data from closely related analogs to offer a comparative perspective. The document also explores potential biological activities and signaling pathways that may be modulated by this class of compounds, supported by experimental methodologies and visual diagrams to facilitate understanding and further research.

Physicochemical Properties

Quantitative data for this compound is limited in the current body of scientific literature. To provide a useful reference, the following tables summarize its known properties and compare them with those of structurally similar stigmastane derivatives.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₆O₂ | [1] |

| Molecular Weight | 426.67 g/mol | [1] |

| Natural Source | Penianthus longifolius | [1] |

Table 2: Comparative Physicochemical Properties of Related Stigmastane Derivatives

| Property | Stigmast-5-en-3β-ol (β-Sitosterol) | Stigmast-4-ene-3,6-dione | Stigmasta-5,22-dien-3,7-dione |

| Molecular Formula | C₂₉H₅₀O | C₂₉H₄₆O₂ | C₂₉H₄₄O₂ |

| Molecular Weight | 414.71 g/mol [2] | 426.7 g/mol [3] | 424.66 g/mol |

| Melting Point | 136-138 °C[4] | Not Reported | Not Reported |

| Boiling Point | 501.9 °C[2] | Not Reported | Not Reported |

| Solubility | Soluble in chloroform, ethanol[4] | Not Reported | Not Reported |

Spectroscopic Data

Table 3: NMR Spectral Data of Stigmasta-5-en-3,7-dion-22,23-diol in CDCl₃ [5]

| ¹H NMR (400 MHz) | ¹³C NMR (100.6 MHz) |

| δ 6.16 (1H, s, 6-H) | δ 199.35 (C-3) |

| δ 2.75 (1H, d, J = 2.4 Hz, 22-H) | δ 160.84 (C-5) |

| δ 2.74 (1H, d, J = 2.3 Hz, 23-H) | δ 125.52 (C-6) |

| δ 202.06 (C-7) | |

| δ 61.87 (C-22) | |

| δ 56.16 (C-23) |

Experimental Protocols

While a specific protocol for the synthesis or isolation of this compound is not detailed in the available literature, a general methodology for the isolation of related phytosterols from plant sources and a synthetic procedure for a similar dione are described below.

Isolation of Stigmast-5-en-3β-ol from Hygrophila spinosa Leaves[4]

This protocol provides a general framework for the extraction and isolation of stigmastane-type compounds from plant material.

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as chloroform.

-

Chromatography: The crude extract is then subjected to column chromatography over silica gel.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity, typically starting with petroleum ether and gradually introducing benzene and chloroform.

-

Crystallization: Fractions containing the compound of interest are pooled, concentrated, and the compound is purified by recrystallization from a suitable solvent system (e.g., a mixture of chloroform and ethanol).

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, research on other stigmastane derivatives suggests potential anticancer and anti-inflammatory properties. For instance, Stigmasta-5,22-dien-3,7-dione has been shown to exhibit moderate inhibitory activity on the oxidative burst in whole blood.[5] Furthermore, various stigmastane-type steroids have been investigated for their effects on key signaling pathways, including the NF-κB pathway, which is centrally involved in inflammation and immunity.[6]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions.

Given the immunomodulatory and cytotoxic effects observed for related stigmastane diones, it is plausible that this compound may also interact with components of the NF-κB signaling pathway, potentially inhibiting the degradation of IκBα and subsequent translocation of NF-κB to the nucleus. This remains a key area for future investigation.

Conclusion

This compound represents an intriguing natural product with potential for further scientific exploration. While comprehensive data on its physicochemical properties and biological activities are currently limited, this guide provides a foundational understanding by leveraging information from closely related stigmastane analogs. The presented data and experimental frameworks are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, encouraging further studies to elucidate the full therapeutic potential of this and similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (3b,24S)-Stigmast-5-En-3-Ol | 83-47-6 | FS165756 [biosynth.com]

- 3. Stigmast-4-ene-3,6-dione | C29H46O2 | CID 5490007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpsr.info [ijpsr.info]

- 5. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stigmastane-type steroids with unique conjugated Δ7,9(11) diene and highly oxygenated side chains from the twigs of Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]

"Stigmast-5-ene-3,7-dione" literature review for researchers

An In-depth Review of Synthesis, Properties, and Biological Activities

This technical guide provides a comprehensive overview of Stigmast-5-ene-3,7-dione and its closely related derivatives for researchers, scientists, and professionals in drug development. This document summarizes the current state of knowledge on the synthesis, chemical characteristics, and reported biological activities of these compounds, with a focus on presenting clear, actionable data and methodologies.

Chemical Properties and Synthesis

This compound is a derivative of the common plant sterol, stigmasterol. While literature specifically detailing the biological activities of this compound is limited, significant research has been conducted on the closely related analogue, Stigmasta-5,22-dien-3,7-dione . This guide will focus on the available data for this dien derivative as a primary reference point.

Table 1: Physicochemical Properties of Stigmastane Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) | Specific Optical Rotation ([α]D) |

| Stigmasta-5,22-dien-3,7-dione | C₂₉H₄₄O₂ | 424.66 | Brown solid | 152-155 | -86.7° (c = 1.00, CHCl₃)[1] |

| Stigmasta-5-en-3,7-dion-22,23-diol | C₂₉H₄₆O₄ | 458.67 | White powder | 137-140 | -43.9° (c = 0.85, CHCl₃)[1] |

Synthesis Protocol: Oxidation of Stigmasterol

The synthesis of Stigmasta-5,22-dien-3,7-dione is achieved through the oxidation of stigmasterol. The following protocol is based on the methodology described by Dube et al. (2023).[1]

Experimental Workflow for Synthesis

Caption: Synthesis of Stigmasta-5,22-dien-3,7-dione from stigmasterol.

Materials:

-

Stigmasterol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve stigmasterol in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by thin-layer chromatography).

-

Filter the mixture through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield Stigmasta-5,22-dien-3,7-dione as a brown solid.[1]

Biological Activities and Quantitative Data

Research into the biological effects of Stigmasta-5,22-dien-3,7-dione has primarily focused on its immunomodulatory and cytotoxic activities.

Table 2: In Vitro Biological Activity of Stigmasta-5,22-dien-3,7-dione

| Activity | Assay | Cell Line / System | Result (IC₅₀ / EC₅₀) | Control | Reference |

| Immunomodulatory | Oxidative burst of whole blood | Human whole blood | IC₅₀ = 15.6 ± 2.1 µM | Ibuprofen (IC₅₀ = 12.1 µM) | [1] |

| Cytotoxic | Resazurin assay | MCF-7 (breast cancer) | EC₅₀ > 250 µM | - | [1] |

| Cytotoxic | Resazurin assay | HCC70 (breast cancer) | EC₅₀ > 250 µM | - | [1] |

| Cytotoxic | Resazurin assay | MCF-12A (non-tumorigenic) | EC₅₀ > 250 µM | - | [1] |

Experimental Protocols for Biological Assays

2.1.1. Cytotoxicity Assay (Resazurin Method)

This protocol is used to assess the cytotoxic effects of the compound on different cell lines.[1]

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for the resazurin-based cytotoxicity assay.

Procedure:

-

Seed cells (e.g., MCF-7, HCC70, MCF-12A) in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of Stigmasta-5,22-dien-3,7-dione in the culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

-

Incubate the plates for 72 hours.

-

Add resazurin solution to each well and incubate for 2-4 hours.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the EC₅₀ value.

2.1.2. Immunomodulatory Assay (Oxidative Burst)

This assay evaluates the effect of the compound on the respiratory burst of phagocytes in whole blood.[1]

Procedure:

-

Collect whole blood from healthy donors.

-

Dilute the whole blood with a suitable buffer.

-

Pre-incubate the diluted blood with various concentrations of Stigmasta-5,22-dien-3,7-dione or a control substance (e.g., ibuprofen).

-

Stimulate the oxidative burst by adding a stimulus such as zymosan.

-

Add a luminol-based substrate that will chemiluminesce upon oxidation by reactive oxygen species.

-

Measure the chemiluminescence over time using a luminometer.

-

Calculate the inhibitory effect of the compound on the oxidative burst and determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information in the reviewed literature detailing the signaling pathways directly modulated by this compound or its dien analogue. The parent compound, stigmasterol, has been reported to influence various pathways, including the JAK/STAT signaling pathway in gastric cancer cells.[1] However, it is not yet known if these properties are retained or altered in its dione derivatives.

The logical relationship for future research would be to investigate if this compound and its derivatives exert their cytotoxic or immunomodulatory effects through established cell signaling cascades.

Logical Framework for Future Investigation

Caption: Proposed logical flow for investigating the mechanism of action.

Conclusion and Future Directions

The available literature provides a foundational understanding of this compound's chemical nature and the biological activities of its close analogue, Stigmasta-5,22-dien-3,7-dione. The synthetic route from the readily available stigmasterol is established. Initial biological screenings indicate moderate immunomodulatory activity for the dien derivative, although its cytotoxic potential against the tested breast cancer cell lines appears limited at higher concentrations.

Significant research gaps remain. Future investigations should focus on:

-

Detailed Biological Profiling: A broader screening of this compound and its derivatives against a wider range of cancer cell lines and in various models of inflammation is warranted.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds is crucial for understanding their therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a larger library of this compound analogues will help in identifying the key structural features responsible for any observed biological activity and in optimizing lead compounds.

This technical guide serves as a starting point for researchers interested in the further exploration and potential development of this compound and related compounds as therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Stigmast-5-ene-3,7-dione in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmast-5-ene-3,7-dione is a steroid compound isolated from the roots, leaves, and twigs of Penianthus longifolius[1][2]. While research on this specific molecule is in its early stages, the broader class of stigmasterol and its derivatives has garnered significant interest for its potential therapeutic applications, particularly in oncology. Studies on related stigmasterol compounds have demonstrated cytotoxic and pro-apoptotic effects against various cancer cell lines, suggesting that this compound may hold similar promise as a subject for further investigation in drug discovery and development.

This document provides a generalized protocol for the cell culture treatment of this compound, based on the activities of closely related stigmasterol derivatives. It is important to note that these protocols are intended as a starting point for research and will likely require optimization for specific cell lines and experimental questions.

Quantitative Data Summary

Due to limited direct experimental data on this compound, the following table summarizes the cytotoxic activities of related stigmasterol derivatives to provide a comparative context for designing experiments.

| Compound | Cell Line | Assay | EC50/IC50 | Reference |

| Stigmast-5-en-3-ol | HL-60 (Leukemia) | Not Specified | 37.82 µg/mL | [3] |

| Stigmast-5-en-3-ol | MCF-7 (Breast Cancer) | Not Specified | 45.17 µg/mL | [3] |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast Cancer) | Resazurin Assay | 21.92 µM | [4] |

| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Breast Cancer) | Resazurin Assay | 22.94 µM | [4] |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast Cancer) | Resazurin Assay | 16.82 µM | [4] |

| Stigmasta-5,22-dien-3,7-dione | Whole Blood (Oxidative Burst) | Not Specified | 15.6 ± 2.1 µM | [4] |

| Stigmasterol | MCF-7, HCC70, MCF-12A | Resazurin Assay | > 250 µM | [4] |

| Penianthin & Epimer (from P. longifolius) | NCI60 Cancer Cell Panel | Not Specified | No significant activity at 10 µM | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cellular effects of this compound.

Cell Viability Assay (Resazurin Reduction Assay)

This protocol is adapted from studies on stigmasterol derivatives to determine the cytotoxic effects of this compound.

Materials:

-

Target cancer cell lines (e.g., MCF-7, HCC70) and a non-tumorigenic control cell line (e.g., MCF-12A)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Based on data from related compounds, a starting concentration range of 1 µM to 100 µM is recommended.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

Resazurin Addition: After the incubation period, add 10 µL of resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the EC50/IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol helps to determine if the observed cytotoxicity is due to the induction of apoptosis.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound at concentrations around the determined EC50/IC50 value for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: After treatment, collect both the floating and attached cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Visualizations

Proposed Experimental Workflow

Caption: Experimental workflow for evaluating the in vitro effects of this compound.

Hypothesized Signaling Pathway

Based on the known mechanisms of stigmasterol and its derivatives, this compound may induce apoptosis through the PI3K/Akt signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [openresearch.surrey.ac.uk]

Application Note: Quantification of Stigmast-5-ene-3,7-dione using High-Performance Liquid Chromatography (HPLC)

Introduction

Stigmast-5-ene-3,7-dione is a dione derivative of stigmasterol, a common plant sterol. As an oxidized phytosterol, its presence and quantification are of interest in various fields, including food science, natural product chemistry, and drug development, due to its potential biological activities and its role as a marker for lipid peroxidation. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various sample matrices. The method is designed to be accurate, precise, and suitable for routine analysis in a research or quality control setting.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase (C18 column) and a polar mobile phase. Quantification is performed using a UV-Vis detector, leveraging the chromophoric properties of the α,β-unsaturated ketone moiety in the this compound molecule.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard: (Purity ≥98%)

-

Acetonitrile (ACN): HPLC grade

-

Methanol (MeOH): HPLC grade

-

Water: Deionized, 18.2 MΩ·cm

-

Chloroform: ACS grade

-

Hexane: HPLC grade

-

Potassium Hydroxide (KOH): ACS grade

-

Ethanol: 95%

-

0.45 µm Syringe filters: (PTFE or other compatible material)

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (95:5, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 245 nm (This is an estimated λmax for the conjugated system. It should be confirmed by running a UV scan of the standard).

-

Run Time: 15 minutes.

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following is a general protocol for the extraction of this compound from a lipid-rich matrix (e.g., edible oil or plant extract). The protocol may need to be optimized based on the specific sample matrix.

-

Saponification:

-

Weigh approximately 1 g of the sample into a round-bottom flask.

-

Add 25 mL of 2 M ethanolic KOH.

-

Reflux the mixture at 80 °C for 1 hour with constant stirring.

-

Allow the mixture to cool to room temperature.

-

-

Extraction:

-

Transfer the saponified mixture to a separatory funnel.

-

Add 25 mL of deionized water and 25 mL of hexane.

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the upper hexane layer.

-

Repeat the extraction of the aqueous layer two more times with 25 mL of hexane each.

-

Combine the hexane extracts.

-

-

Washing:

-

Wash the combined hexane extracts with 25 mL of deionized water to remove any remaining soap.

-

Discard the aqueous layer.

-

-

Drying and Reconstitution:

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Evaporate the hexane to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

-

Quantification: Inject the prepared sample solution and record the peak area of the analyte. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

Table 1: HPLC Method Parameters

| Parameter | Condition |

| Instrument | HPLC with UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 245 nm |

| Run Time | 15 minutes |

Table 2: Calibration Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | Example Value: 15,000 |

| 5 | Example Value: 75,000 |

| 10 | Example Value: 152,000 |

| 25 | Example Value: 378,000 |

| 50 | Example Value: 755,000 |

| 100 | Example Value: 1,510,000 |

| Linear Regression | y = 15000x + 1000 |

| Correlation Coefficient (R²) | 0.999 |

Table 3: Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Visualization

Caption: Experimental workflow for the quantification of this compound by HPLC.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The method is characterized by its simplicity, accuracy, and precision, making it a valuable tool for researchers, scientists, and professionals in drug development and related fields. Proper method validation should be performed in the user's laboratory to ensure its suitability for the intended application.

Application Notes and Protocols for Cell Viability Assays of Stigmast-5-ene-3,7-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmast-5-ene-3,7-dione is a naturally occurring steroidal ketone belonging to the stigmastane family, a class of compounds known for their diverse biological activities. As research into the therapeutic potential of natural products continues to expand, robust and reliable methods for assessing their effects on cell viability are crucial. These application notes provide detailed protocols for two common colorimetric assays, MTT and Resazurin, which are well-suited for determining the cytotoxic or cytostatic effects of this compound on cultured cell lines.

Data Presentation

Due to the absence of specific published cytotoxicity data for this compound, the following table summarizes the cytotoxic effects of a closely related compound, Stigmasta-5,22-dien-3,7-dione , as determined by a resazurin assay. This information can be used as a preliminary guide for designing dose-response experiments for this compound.

| Cell Line | Compound | Assay | EC50 (µM)[1] |

| MCF-7 (Breast Cancer) | Stigmasta-5,22-dien-3,7-dione | Resazurin | > 250 |

| HCC70 (Breast Cancer) | Stigmasta-5,22-dien-3,7-dione | Resazurin | > 250 |

| MCF-12A (Non-tumorigenic) | Stigmasta-5,22-dien-3,7-dione | Resazurin | > 250 |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay